2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine, methoxy, and trifluoromethyl substituents, which impart unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the pyridine ring . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.
2-Bromo-5-(trifluoromethyl)pyridine: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-3-(trifluoromethyl)pyridine: . The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
IUPAC Name |
2-bromo-5-methoxy-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEIJOPOAWQPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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